molecular formula C12H16N2 B185901 2-(2,7-Dimethyl-1H-indol-3-yl)ethanamine CAS No. 17725-95-0

2-(2,7-Dimethyl-1H-indol-3-yl)ethanamine

Cat. No. B185901
CAS RN: 17725-95-0
M. Wt: 188.27 g/mol
InChI Key: MRCZUYPMFAPJQH-UHFFFAOYSA-N
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Description

2-(2,7-Dimethyl-1H-indol-3-yl)ethanamine is a chemical compound with the molecular formula C12H16N2 . It is a derivative of indole, which is a heterocyclic compound that is aromatic in nature .


Molecular Structure Analysis

The molecular structure of 2-(2,7-Dimethyl-1H-indol-3-yl)ethanamine is represented by the linear formula C12H16N2 . The InChI key for this compound is CMDMWYFWSISWBT-UHFFFAOYSA-N .

Scientific Research Applications

Antibacterial and Antifungal Activities

  • Efflux Pump Inhibition : Derivatives of 1-(1H-indol-3-yl)ethanamine, a compound closely related to 2-(2,7-Dimethyl-1H-indol-3-yl)ethanamine, have been synthesized and shown to inhibit the Staphylococcus aureus NorA efflux pump. This action enhances the antibacterial activity of ciprofloxacin against fluoroquinolone-resistant strains (Héquet et al., 2014).
  • Synthesis of Antimicrobial Derivatives : Various derivatives of 2-(1H-indol-3-yl)ethanamine have been synthesized and evaluated for their antibacterial and antifungal properties, demonstrating potential as novel antimicrobial agents (Kumbhare et al., 2013).

DNA Binding and Cleavage

  • Copper(II) Complexes : Copper(II) complexes incorporating derivatives of 2-(1H-indol-3-yl)ethanamine have been studied for their DNA binding and cleavage activities. These complexes show potential in nucleolytic cleavage of DNA through an oxidative free-radical mechanism (Mustafa et al., 2015).

Catalytic and Synthetic Applications

  • Hydroamination Reactions : Hydroamination of ethynyl-tetrahydroindoles, structurally similar to 2-(2,7-Dimethyl-1H-indol-3-yl)ethanamine, has been explored under mild conditions. This study provides insight into the synthesis of substituted amino derivatives of indole, a core structure in many bioactive compounds (Sobenina et al., 2010).

Antimicrobial Activities of Novel Compounds

  • Synthesis of Novel Thioureas : Indole-derived thiourea compounds, including 2-(1H-indol-3-yl)ethylthiourea derivatives, have been synthesized and tested for antimicrobial activity against various bacterial and fungal strains. These compounds have shown a wide spectrum of activity, indicating their potential as antimicrobial agents (Sanna et al., 2018).

Future Directions

Indole derivatives have diverse biological activities and have an immeasurable potential to be explored for newer therapeutic possibilities . Therefore, the future directions for 2-(2,7-Dimethyl-1H-indol-3-yl)ethanamine could involve further exploration of its biological activities and potential therapeutic applications.

properties

IUPAC Name

2-(2,7-dimethyl-1H-indol-3-yl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2/c1-8-4-3-5-11-10(6-7-13)9(2)14-12(8)11/h3-5,14H,6-7,13H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRCZUYPMFAPJQH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)C(=C(N2)C)CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101347276
Record name 2,7-Dimethyltryptamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101347276
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2,7-Dimethyl-1H-indol-3-yl)ethanamine

CAS RN

17725-95-0
Record name 2,7-Dimethyltryptamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101347276
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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